Deoxynybomycin

Description

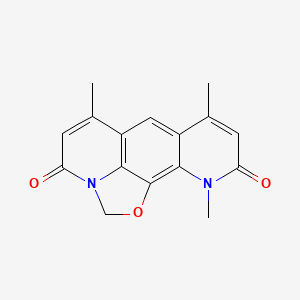

structure

Structure

3D Structure

Properties

CAS No. |

27259-98-9 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

3,6,10-trimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,5,7,9(16),10-pentaene-4,12-dione |

InChI |

InChI=1S/C16H14N2O3/c1-8-4-12(19)17(3)14-10(8)6-11-9(2)5-13(20)18-7-21-16(14)15(11)18/h4-6H,7H2,1-3H3 |

InChI Key |

SBTFHJGTXHMDPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=C3C4=C(C=C12)C(=CC(=O)N4CO3)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deoxynybomycin |

Origin of Product |

United States |

Foundational & Exploratory

Deoxynybomycin: A Technical Guide to its Discovery, Mechanism, and Biosynthesis from Streptomyces Species

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin (DNM) is a potent natural product antibiotic with a unique mechanism of action against fluoroquinolone-resistant (FQR) bacteria.[1][2][3][4] Originally identified from a Streptomyces species isolated from a soil sample in Missouri, this compound has garnered significant interest for its potential to combat the growing threat of antibiotic resistance.[2][4] Unlike conventional antibiotics, this compound acts as a "reverse antibiotic," selectively targeting the mutated DNA gyrase that confers fluoroquinolone resistance in pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3][4] This technical guide provides an in-depth overview of the discovery, characterization, mechanism of action, and biosynthesis of this compound, with a focus on the experimental protocols and quantitative data relevant to drug development professionals.

Discovery and Isolation from Streptomyces

The initial discovery of the parent compound, nybomycin, dates back to the mid-20th century from a streptomycete culture.[2][4] this compound was later identified and found to possess more potent antibacterial activity.[2][4] However, the isolation of this compound from natural sources has proven to be challenging, with low yields hindering its extensive biological evaluation and development.[2][4] This difficulty has spurred the development of facile and modular chemical synthesis routes to produce this compound and its derivatives, enabling more in-depth studies of their therapeutic potential.[1][4]

Quantitative Antimicrobial Activity

This compound exhibits potent and selective activity against fluoroquinolone-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The following tables summarize the MIC values of this compound and its derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (DNM) and its Derivatives against Staphylococcus aureus

| Compound | Strain | Genotype | MIC (µg/mL) |

| DNM | ATCC 29213 | Fluoroquinolone-Sensitive (FQS) | Modest Activity |

| DNM | NRS3 | FQR (GyrA S84L, ParC S80F) | 0.03[2] |

| DNM-2 | NRS3 | FQR (GyrA S84L, ParC S80F) | 0.06–0.12[2] |

| Vancomycin | NRS3 | FQR (GyrA S84L, ParC S80F) | 8[2] |

| Daptomycin | NRS3 | FQR (GyrA S84L, ParC S80F) | 8[2] |

| Linezolid | NRS3 | FQR (GyrA S84L, ParC S80F) | 0.5[2] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (DNM) against Enterococcus Species

| Compound | Strain | Genotype | MIC (µg/mL) |

| DNM | ATCC 29212 | Fluoroquinolone-Sensitive (FQS) | >1.0[2] |

| DNM | S235 | FQR (GyrA S83I, ParC S80I) | 0.125[2] |

Table 3: In Vitro Inhibitory Activity of Nybomycin (NYB) against Bacterial and Human Topoisomerases

| Enzyme | Assay | IC50 (µM) | Minimal Effective Concentration (µM) |

| E. coli DNA Gyrase (Wild-Type) | Cleavage | - | 2 |

| E. coli DNA Gyrase (S83L Mutant) | Cleavage | - | 2 |

| E. coli Topoisomerase IV | Decatenation | - | 67 |

| Human Topoisomerase IIα | Decatenation | - | 17 |

Experimental Protocols

Generalized Protocol for Isolation and Characterization of this compound from Streptomyces Culture

While the natural isolation of this compound is notoriously difficult, a generalized workflow can be described based on standard methods for secondary metabolite extraction from Streptomyces.

-

Fermentation: A pure culture of the this compound-producing Streptomyces strain is inoculated into a suitable liquid medium (e.g., Tryptone Soya Broth) and incubated for several days to allow for the production of secondary metabolites.[5]

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.[5]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography (e.g., silica gel column chromatography, preparative HPLC) to purify this compound from other metabolites.

-

Characterization: The purified compound is characterized using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2]

-

DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase is a key indicator of its mechanism of action. The following protocol outlines a typical DNA gyrase cleavage assay.

-

Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase (both wild-type and mutant forms), supercoiled plasmid DNA, and varying concentrations of this compound or a control inhibitor (e.g., ciprofloxacin).[2]

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 25 minutes) to allow the enzyme to act on the DNA.[2]

-

Termination and Protein Removal: The reaction is stopped by the addition of SDS and proteinase K, which denatures the enzyme and digests it, releasing the DNA.[2]

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The gel contains ethidium bromide to visualize the DNA under UV light.[2]

-

Analysis: The different forms of DNA (supercoiled, linear, and open circular/nicked) are quantified. An increase in the amount of linear and/or nicked DNA indicates that the compound is stabilizing the cleavage complex, thus inhibiting the enzyme.[2][6]

Visualizations: Pathways and Workflows

Proposed Biosynthetic Pathway of Nybomycin

The biosynthetic gene cluster for nybomycin has been identified in Streptomyces albus subsp. chlorinus.[4] The pathway is proposed based on the homology of the genes to those involved in the biosynthesis of the structurally related antibiotic, streptonigrin.[4]

References

- 1. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

Deoxynybomycin: A Technical Whitepaper on a Novel "Reverse Antibiotic" Strategy Against Fluoroquinolone-Resistant Pathogens

Executive Summary: The rise of antibiotic resistance necessitates novel therapeutic strategies. Fluoroquinolones (FQs), a critical class of antibiotics targeting bacterial DNA gyrase and topoisomerase IV, have been compromised by widespread resistance, often stemming from specific mutations in these enzymes.[1] Deoxynybomycin (DNM), a natural product, and its parent compound nybomycin (NYB), represent a paradigm-shifting approach known as "reverse antibiotics".[2] These compounds exhibit potent activity against fluoroquinolone-resistant (FQR) bacterial strains while showing little to no activity against their wild-type, fluoroquinolone-sensitive (FQS) counterparts.[3] This paper provides a detailed examination of the mechanism, in vitro efficacy, and key experimental protocols related to DNM's activity, highlighting its potential to combat multidrug-resistant infections. A particularly compelling feature is that bacterial resistance to DNM can arise from a back-mutation that re-sensitizes the pathogen to fluoroquinolones, suggesting a unique therapeutic cycle.[4][5]

Introduction: The Challenge of Fluoroquinolone Resistance

Fluoroquinolones are a cornerstone of antibacterial therapy, directly inhibiting bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1] These enzymes manage DNA topology during replication. FQs stabilize a toxic enzyme-DNA complex, leading to double-strand breaks and cell death.[1][2]

However, the clinical utility of FQs is threatened by the emergence of resistant strains.[6] Resistance frequently arises from point mutations in the quinolone resistance-determining region (QRDR) of the gyrA and parC genes.[5] A common mutation, S83L (serine to leucine at position 83 in E. coli numbering) in the GyrA subunit, reduces FQ binding affinity, rendering the antibiotic ineffective.[3] This has created an urgent need for new agents that can overcome this resistance mechanism.

This compound (DNM) and other nybomycins are natural products that exploit this common resistance mutation.[4] They function as "reverse antibiotics," selectively inhibiting the mutant DNA gyrase that confers FQ resistance.[7]

Core Mechanism: The "Reverse Antibiotic" Concept

The defining characteristic of this compound is its inverted spectrum of activity. Unlike conventional antibiotics, it is most effective against the resistant form of a bacterium.

-

Selective Targeting: DNM's primary target is the FQR mutant DNA gyrase.[4] While FQs fail to bind effectively to the S83L mutant GyrA, DNM shows high affinity for this altered enzyme.

-

Low Wild-Type Activity: Conversely, DNM has minimal inhibitory activity against the wild-type DNA gyrase found in FQ-sensitive bacteria.[2]

-

Resistance and Re-sensitization Cycle: Bacteria can develop resistance to DNM. Critically, this resistance often occurs through a back-mutation in the gyrA gene, reverting the mutant residue (e.g., leucine) back to the wild-type residue (serine).[5] This genetic reversion simultaneously restores the bacterium's sensitivity to fluoroquinolones. This phenomenon creates a potential therapeutic strategy where FQs and DNM could be used sequentially to manage infections and mitigate the evolution of resistance.[5]

The diagram below illustrates the differential activity of fluoroquinolones and this compound on wild-type and mutant DNA gyrase.

Quantitative In Vitro Efficacy

The "reverse antibiotic" activity of DNM and its derivatives has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data consistently show significantly lower MIC values against FQR strains compared to their FQS isogenic parents, particularly in Gram-positive bacteria.

Table 1: MIC (μg/mL) of this compound (DNM) and Ciprofloxacin (CIP) Against Various Strains

| Organism | Strain | Key Genotype / Phenotype | DNM MIC (μg/mL) | Ciprofloxacin (CIP) MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Wild-Type (FQS) | >32 | 0.25 | [4] |

| Staphylococcus aureus | NRS3 | FQR | 0.25 | >32 | [4] |

| Enterococcus | ATCC 29212 | Wild-Type (FQS) | >32 | 1 | [4] |

| Enterococcus | S235 | FQR | 0.5 | >32 | [4] |

| Escherichia coli | ΔtolC | FQS (permeable strain) | 8 | 0.015 | [3] |

| Escherichia coli | ΔtolC S83L | FQR (permeable strain) | 4 | 0.25 | [3] |

| Escherichia coli | ΔtolC D87Y | FQR (permeable strain) | 8 | 1 |[3] |

Note: The "reverse" effect is most pronounced in Gram-positive species like S. aureus, where the MIC for the FQR strain is over 100-fold lower than for the wild-type.[4] In the Gram-negative E. coli, while DNM is active, the difference in MIC between FQS and FQR strains is less dramatic, suggesting the mechanism may be more complex or other factors like efflux could be involved.[3]

Key Experimental Methodologies

The evaluation of this compound relies on established antimicrobial and biochemical assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The microdilution broth method is standard.[4]

Protocol:

-

Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of the test compound (e.g., DNM) in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized suspension of the bacterial strain (e.g., ~5 x 10^5 CFU/mL) to each well. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DNA Gyrase Inhibition Assays

To confirm that DNM's activity stems from targeting DNA gyrase, in vitro biochemical assays are employed.

This assay measures the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to double-strand breaks and the linearization of plasmid DNA.[8]

Protocol:

-

Reaction Setup: Combine supercoiled plasmid DNA with DNA gyrase (either wild-type or a mutant variant) in the absence of ATP. Add varying concentrations of the test compound (DNM or a control like ciprofloxacin).

-

Incubation: Allow the reaction to proceed for a set time at a specific temperature (e.g., 37°C).

-

Termination: Stop the reaction and dissociate the enzyme from the DNA by adding SDS (sodium dodecyl sulfate) and Proteinase K.

-

Analysis: Separate the resulting DNA forms (supercoiled, relaxed, linear, and open-circular/nicked) using agarose gel electrophoresis. An increase in the linear DNA band indicates that the compound stabilizes the cleavage complex.[8]

This assay measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed DNA in an ATP-dependent manner. Inhibition of this process indicates the compound interferes with the enzyme's catalytic cycle.[8]

Protocol:

-

Reaction Setup: Combine relaxed plasmid DNA with DNA gyrase and ATP. Add varying concentrations of the test compound.

-

Incubation: Allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction.

-

Analysis: Separate the DNA topoisomers by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its more mobile, supercoiled form.[8]

Preclinical In Vivo Studies

The therapeutic potential of the nybomycin class has been demonstrated in a mouse infection model. A soluble derivative of DNM was shown to rescue mice from lethal infections with FQR bacteria, providing the first in vivo proof-of-concept for this antibiotic class.[4][7]

Challenges and Future Directions

Despite its promise, the development of this compound faces challenges:

-

Solubility: DNM is poorly soluble in aqueous solutions, hindering its formulation and bioavailability.[4] The synthesis of more soluble derivatives is a key area of research.[4]

-

Gram-Negative Activity: The "reverse antibiotic" effect is less pronounced in Gram-negative bacteria like E. coli.[3] Further investigation is needed to understand the reasons for this, which may involve efflux pumps or differences in the primary target.

-

Synthesis: Natural isolation of DNM is difficult. However, facile chemical routes for its synthesis and derivatization have been developed, enabling further medicinal chemistry efforts.[4][5]

Future work will focus on optimizing the pharmacological properties of DNM derivatives, exploring their efficacy against a broader range of FQR pathogens, and further elucidating their mechanism of action in Gram-negative bacteria.

Conclusion

This compound represents an innovative and promising strategy in the fight against antibiotic resistance. By specifically targeting the very mutations that confer resistance to fluoroquinolones, it acts as a "reverse antibiotic" that can eliminate FQR strains. The unique property of re-sensitizing resistant bacteria to older antibiotics upon developing resistance to DNM introduces the possibility of novel, cyclical therapeutic regimens. While challenges in solubility and spectrum of activity remain, continued research and development of the nybomycin class could provide a much-needed weapon against some of the most problematic drug-resistant pathogens.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic studies on the reverse antibiotic natural products, the nybomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scientists explore the action mechanism of a new antibiotic | EurekAlert! [eurekalert.org]

- 7. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Deoxynybomycin: A Technical Guide on its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynybomycin is a naturally occurring quinolone antibiotic with a unique biological activity profile that has garnered significant interest in the fields of oncology and infectious disease. It is recognized for its potent anti-tumor properties, including the induction of apoptosis and inhibition of topoisomerase I, as well as its novel "reverse antibiotic" activity against fluoroquinolone-resistant bacteria. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Chemical Structure and Properties

This compound possesses a pentacyclic ring system. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 282.29 g/mol | [1] |

| IUPAC Name | 3,6,10-trimethyl-1,10-dihydro-2H-oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,12-dione | [1] |

| CAS Number | 27259-98-9 | [4][5] |

| Canonical SMILES | CC1=CC(=O)N(C2=C(C=C1)C3=C(C=C2)N(C(=O)C=C3C)CO)C | [1][2] |

| InChI Key | SBTFHJGTXHMDPR-UHFFFAOYSA-N | [1][2] |

| Appearance | (Data not available) | |

| Melting Point | (Data not available) | |

| Solubility | Poor aqueous solubility | [6] |

| logP | (Data not available) |

Spectroscopic Data:

Detailed spectroscopic data for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for its unambiguous identification and characterization. While numerous publications affirm its structural elucidation, readily available, detailed spectral assignments are not consistently reported in the public domain. Researchers are advised to consult specialized chemical databases or the supplementary information of primary research articles for this data.

Biological Activity

This compound exhibits a dual spectrum of biological activity, making it a molecule of interest for both anti-cancer and anti-bacterial drug development.

Anti-Tumor Activity

This compound has been shown to selectively inhibit the growth of various human cancer cell lines while exhibiting lower toxicity towards normal cells.[6][7] Its primary mechanisms of anti-tumor action include the induction of apoptosis and the inhibition of topoisomerase I.[4][6][7]

Table 2: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Saos-2 | Osteosarcoma | Selective inhibition observed | [6][7] |

| TMK-1 | Gastric Cancer | Selective inhibition observed | [6][7] |

| THP-1 | Monocytic Leukemia | Selective inhibition observed | [6][7] |

| Lung Carcinoma Cell Lines | Lung Cancer | Selective cytotoxicity noted | [6][7] |

Note: Specific IC50 values are not consistently reported in the cited literature, which instead describe selective growth inhibition at concentrations up to 5 µg/mL.

Antibacterial Activity: A "Reverse Antibiotic"

This compound is particularly notable for its "reverse antibiotic" activity. Unlike conventional antibiotics, it is highly active against bacteria that have developed resistance to fluoroquinolones, a widely used class of antibiotics. This effect is primarily due to its inhibition of mutant DNA gyrase, the enzyme responsible for fluoroquinolone resistance.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Strains

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC 29213) | Wild-Type (Fluoroquinolone-Sensitive) | > 64 | |

| Staphylococcus aureus (NRS3) | Fluoroquinolone-Resistant | 0.25 | |

| Enterococcus faecalis (ATCC 29212) | Wild-Type (Fluoroquinolone-Sensitive) | > 64 | |

| Vancomycin-Resistant Enterococcus (VRE) | Fluoroquinolone-Resistant | 1-8 | |

| Escherichia coli ΔtolC | Wild-Type GyrA | 2.5 | [8] |

| Escherichia coli ΔtolC | S83L GyrA Mutant (Fluoroquinolone-Resistant) | 2.5 | [8] |

| Escherichia coli ΔtolC | D87Y GyrA Mutant (Fluoroquinolone-Resistant) | 5 | [8] |

Mechanisms of Action

Inhibition of Topoisomerase I

This compound acts as a topoisomerase I inhibitor.[4][7] Topoisomerase I is a crucial enzyme involved in relieving torsional stress in DNA during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of Topoisomerase I by this compound.

Induction of Apoptosis via p21/WAF1 Upregulation

This compound has been identified as an inducer of the p21/WAF1 gene.[6] p21 is a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest, often in response to DNA damage. The upregulation of p21 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, leading to the initiation of apoptosis. This pathway is often, though not exclusively, regulated by the tumor suppressor protein p53.

Caption: p21-mediated Apoptosis Pathway.

Inhibition of Mutant DNA Gyrase

The "reverse antibiotic" activity of this compound stems from its ability to selectively inhibit mutant forms of DNA gyrase, a type II topoisomerase, in fluoroquinolone-resistant bacteria.[6] DNA gyrase is essential for bacterial DNA replication. Mutations in this enzyme are a primary mechanism of fluoroquinolone resistance. By targeting the mutated enzyme, this compound effectively kills these resistant strains.

Caption: this compound's action on DNA gyrase.

Experimental Protocols

Synthesis of this compound

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound against bacterial strains.

Caption: Workflow for MIC determination.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells with this compound. Harvest and fix the cells.

-

Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If an indirectly labeled dUTP was used, incubate with a secondary detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorescent dye).

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.

Conclusion

This compound is a fascinating natural product with significant potential in both oncology and infectious disease. Its unique dual-action mechanism, targeting both topoisomerase I in cancer cells and mutant DNA gyrase in antibiotic-resistant bacteria, makes it a compelling lead compound for further drug development. The methodologies outlined in this guide provide a framework for researchers to explore and expand upon our current understanding of this promising molecule. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and further detail its intricate signaling pathways to unlock its full therapeutic potential.

References

- 1. origene.com [origene.com]

- 2. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Roles of nuclear factor-kappaB, p53, and p21/WAF1 in daunomycin-induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Elucidation of the Deoxynybomycin Biosynthetic Pathway: A Technical Guide

Abstract: Deoxynybomycin (DNM) and its parent compound, nybomycin (NM), are potent antibacterial agents with a unique tetracyclic structure and a novel mechanism of action against fluoroquinolone-resistant bacteria. Their ability to inhibit mutant DNA gyrase and re-sensitize resistant strains to existing antibiotics marks them as promising candidates for drug development. Understanding the biosynthetic pathway is crucial for harnessing its potential through synthetic biology to generate novel derivatives with improved properties. This document provides a comprehensive technical overview of the this compound biosynthetic gene cluster, the key enzymatic steps, and the experimental methodologies used to elucidate the pathway. Recent research has identified a series of key enzymes, including a unique Fe(II)/α-ketoglutarate-dependent dioxygenase responsible for the critical 4-oxazoline ring formation.

Introduction to this compound

This compound (DNM) is a natural product antibiotic originally discovered in the 1950s but has seen renewed interest due to its unusual activity profile.[1] Unlike conventional antibiotics, DNM is particularly effective against bacteria that have developed resistance to fluoroquinolones, a widely used class of antibiotics.[2] This resistance typically arises from mutations in the genes encoding DNA gyrase or topoisomerase IV.[3] DNM selectively inhibits these mutant enzymes.[2][4]

A fascinating aspect of this interaction is the concept of a "reverse antibiotic." Bacteria that develop resistance to DNM often do so by reverting the mutation in their DNA gyrase gene back to the wild-type, which in turn re-sensitizes them to fluoroquinolones.[1][4] This unique property could offer a strategy to combat the cycle of antibiotic resistance. The core chemical structure of DNM is a unique tetracyclic system featuring an angularly fused 4-oxazoline ring, which is critical for its biological activity.[5] Elucidating its biosynthesis is key to producing this complex molecule and its analogs on a larger scale.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) responsible for producing DNM and NM has been identified in microorganisms such as Embleya hyalina NBRC 13850 and Streptomyces albus.[5][6] Comparative bioinformatic analysis, particularly with the BGC of the structurally related streptonigrin, was instrumental in its identification.[5][6][7] The cluster contains genes encoding enzymes for precursor synthesis, core scaffold assembly, and various tailoring reactions.

Table 1: Key Genes and Putative Functions in the this compound/Nybomycin BGC

| Gene | Putative Function | Role in Pathway | Reference |

|---|---|---|---|

| dnmS | N-methyltransferase | Catalyzes the N-dimethylation of the tricyclic precursor, prenybomycin. | [5][8] |

| dnmT | Fe(II)/α-KG-dependent dioxygenase | Catalyzes the formation of the signature 4-oxazoline ring to produce DNM. Also shows a reverse decomposition reaction. | [5][8] |

| dnmU | Fe(II)/α-KG-dependent dioxygenase | Catalyzes the C-12 hydroxylation of DNM to yield nybomycin (NM). | [5][8] |

| nybF | DAHP synthase | Likely catalyzes the first committed step, diverting carbon from the shikimate pathway. | [6][7] |

| nybK | N-acetyltransferase | Attaches acetoacetate units during the formation of the core structure. | [6][7] |

| nybM | Acetoacetyl-CoA synthase | Provides the acetoacetate units required for core scaffold assembly. | [6][7] |

| nybP | Salicylate hydroxylase | Potentially involved in a hydroxylation reaction during the formation of the 2,6-diaminophenol intermediate. | [6][7] |

| nybV | Membrane transporter | Likely responsible for the secretion of the final antibiotic product. | [6] |

| nybW, nybX, nybZ | Transcriptional regulators | Hypothesized to control the expression of the other biosynthetic genes within the cluster. |[6] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving enzymes from several families. The proposed pathway begins with precursors from primary metabolism and proceeds through a series of assembly and tailoring steps to yield the final complex molecule.

3.1 Precursor Formation and Core Assembly The pathway is believed to initiate from the shikimate pathway, a common route for aromatic amino acid biosynthesis.[7]

-

Shikimate Pathway Entry: The enzyme NybF, a putative DAHP synthase, likely catalyzes the condensation of phosphoenolpyruvate and D-erythrose 4-phosphate, committing these central metabolites to the pathway.[6][7]

-

Intermediate Formation: The shikimate-derived intermediate, chorismate, is converted into 4-aminoanthranilic acid, a key building block also found in streptonigrin biosynthesis.[7] This is then proposed to be hydroxylated and decarboxylated to generate 2,6-diaminophenol.[6]

-

Core Assembly: Two acetoacetate units, supplied by the action of NybM (acetoacetyl-CoA synthase), are attached to the 2,6-diaminophenol intermediate by the N-acetyltransferase NybK, leading to the formation of a tricyclic precursor known as prenybomycin.[5][6][7]

3.2 Key Tailoring and Final Steps The final, defining features of this compound are installed by a series of tailoring enzymes.

-

N-Dimethylation: The N-methyltransferase DnmS catalyzes the crucial N-dimethylation of prenybomycin to produce the intermediate NM D.[5]

-

Oxazoline Ring Formation: The Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKGD) DnmT catalyzes the remarkable formation of the angularly fused 4-oxazoline ring from NM D, yielding this compound (DNM).[5][8]

-

Hydroxylation to Nybomycin: A second Fe/αKGD, DnmU, can then catalyze the C-12 hydroxylation of DNM to produce the parent compound, nybomycin (NM).[5][8]

Caption: Figure 1: Proposed this compound Biosynthetic Pathway.

Characterization of Key Dioxygenase Enzymes

A pivotal discovery in the DNM pathway was the function of the Fe(II)/α-ketoglutarate-dependent dioxygenases, DnmT and DnmU. These enzymes perform unusual and critical transformations.

-

DnmT: This enzyme is responsible for creating the defining 4-oxazoline ring of DNM. This complex cyclization is a key step in the biosynthesis. Strikingly, further research revealed that DnmT also possesses an unexpected reverse capability: it can catalyze the decomposition of the 4-oxazoline ring and N-demethylation, converting DNM back to the precursor prenybomycin.[8] This dual function is rare and may serve as a mechanism to control the intracellular concentration of the potentially toxic DNM, acting as a form of self-regulation or resistance.[8]

-

DnmU: This second dioxygenase performs a more conventional hydroxylation reaction, converting DNM to nybomycin.[5]

Table 2: Characterized Enzymatic Reactions in DNM Biosynthesis

| Enzyme | Substrate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| DnmS | Prenybomycin | NM D | N-dimethylation | [5] |

| DnmT | NM D | This compound (DNM) | Oxazoline Ring Formation | [5][8] |

| DnmT | This compound (DNM) | Prenybomycin | Ring Decomposition & N-demethylation | [8] |

| DnmU | this compound (DNM) | Nybomycin (NM) | C-12 Hydroxylation |[5][8] |

Note: Specific quantitative enzyme kinetic data (e.g., Kcat, Km) are not detailed in the surveyed literature.

Experimental Protocols & Methodologies

The elucidation of the DNM pathway has relied on a combination of bioinformatics, genetic manipulation, and biochemical analysis.

5.1 Protocol: Gene Cluster Identification via Comparative Bioinformatics

-

Genome Sequencing: Obtain the full genome sequence of the producing organism (e.g., Embleya hyalina NBRC 13850).

-

BGC Prediction: Use bioinformatics tools (e.g., antiSMASH) to identify putative secondary metabolite biosynthetic gene clusters.

-

Homology Search: Perform BLASTp or similar protein homology searches for genes within the predicted clusters against databases of known biosynthetic enzymes. Use enzymes from pathways of structurally similar compounds (e.g., streptonigrin) as queries.[6]

-

Cluster Annotation: Annotate the genes within the candidate cluster based on homology to assign putative functions (e.g., PKS, NRPS, transferases, oxygenases, regulators).[5]

5.2 Protocol: Gene Function Verification via Heterologous Expression

-

Cluster Cloning: Clone the entire identified BGC into a suitable expression vector (e.g., a Bacterial Artificial Chromosome - BAC).[6]

-

Host Selection: Select a genetically tractable, high-yield heterologous host strain (e.g., a Streptomyces species known for robust secondary metabolite production).

-

Transformation: Introduce the expression vector containing the BGC into the chosen heterologous host.

-

Cultivation & Extraction: Grow the engineered host under various culture conditions (OSMAC approach) to induce expression of the BGC.[6] Perform solvent extraction on the culture broth and mycelium.

-

Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of new compounds not present in the control host.

-

Structure Elucidation: Purify the novel compounds and determine their chemical structures using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution MS to confirm the identity of DNM or its precursors.

5.3 Protocol: In Vitro Enzymatic Assay for DnmT/DnmU

-

Gene Expression & Purification: Clone the gene of interest (e.g., dnmT) into an E. coli expression vector. Overexpress the protein and purify it using affinity chromatography (e.g., His-tag).

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., NM D for DnmT), and necessary cofactors for Fe/αKGDs: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), α-ketoglutarate, and a reducing agent like L-ascorbic acid.[5]

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching and Extraction: Stop the reaction by adding a solvent like methanol or acetonitrile. Extract the products for analysis.

-

Product Detection: Analyze the reaction products via HPLC-MS, comparing retention times and mass-to-charge ratios with authentic standards of the expected product (e.g., DNM).[5]

Caption: Figure 2: General Experimental Workflow for Gene Function Analysis.

Regulation of this compound Biosynthesis

The production of secondary metabolites like DNM is tightly regulated to prevent toxicity to the host and to coordinate production with growth phases. While not yet fully characterized, the DNM/nybomycin BGC provides clues to its regulation.

-

Transcriptional Regulation: The presence of genes like nybW, nybX, and nybZ within the cluster strongly suggests transcriptional control.[6] These genes likely encode activator and/or repressor proteins that bind to promoter regions of the other biosynthetic genes, controlling their expression in response to specific cellular or environmental signals.

-

Post-Translational Control: As mentioned, the unique dual-function nature of the DnmT enzyme, which can both create and degrade DNM, represents a potential mechanism for post-translational control of the final product's concentration.[8] This allows the cell to fine-tune the amount of DNM, possibly to avoid self-toxicity.

Caption: Figure 3: Putative Regulatory Logic of the DNM Pathway.

Conclusion and Future Perspectives

Significant progress has been made in deciphering the biosynthetic pathway of this compound. The identification of the BGC and the characterization of the key tailoring enzymes, especially the novel Fe(II)/αKG-dependent dioxygenases DnmT and DnmU, have provided a foundational understanding of how this complex molecule is assembled.

However, gaps in our knowledge remain. The precise enzymatic steps and intermediates involved in the formation of the tricyclic prenybomycin core need further investigation. Moreover, a quantitative understanding of the enzyme kinetics and the full characterization of the regulatory network will be essential for metabolic engineering efforts.

The elucidation of this pathway opens exciting avenues for future research. By leveraging synthetic biology, it is now feasible to:

-

Improve Titers: Overexpress regulatory genes or remove pathway bottlenecks to increase the production yield of DNM.

-

Generate Novel Derivatives: Use pathway engineering, such as domain swapping or targeted gene knockouts, to create novel analogs of DNM with potentially improved solubility, lower toxicity, or an expanded activity spectrum.

-

Chemoenzymatic Synthesis: Combine chemical synthesis of precursors with the enzymatic power of key tailoring enzymes like DnmT to create complex structures that are challenging to produce through traditional organic chemistry alone.[9]

Continued research into the this compound pathway will not only expand our fundamental knowledge of natural product biosynthesis but also provide the tools needed to develop next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. GtR [gtr.ukri.org]

- 2. researchgate.net [researchgate.net]

- 3. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic studies on the reverse antibiotic natural products, the nybomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering this compound Biosynthesis Reveals Fe(II)/α-Ketoglutarate-Dependent Dioxygenase-Catalyzed Oxazoline Ring Formation and Decomposition. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of the reverse antibiotic nybomycin - American Chemical Society [acs.digitellinc.com]

Deoxynybomycin: A Technical Whitepaper on its Anti-Tumor and Apoptotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynybomycin, a naturally occurring antibiotic, has demonstrated selective and potent anti-tumor activities. This document provides a comprehensive technical overview of its apoptotic properties, mechanism of action, and the experimental methodologies used to elucidate these characteristics. This compound induces apoptosis in various cancer cell lines through a dual mechanism involving the inhibition of topoisomerase I and the induction of the cyclin-dependent kinase inhibitor p21/WAF1. This guide synthesizes the available data, presents it in a structured format, and provides detailed experimental protocols and visual representations of the key signaling pathways to facilitate further research and development.

Introduction

This compound is a quinolone antibiotic that has garnered significant interest for its selective cytotoxicity against tumor cells while exhibiting minimal effects on normal cells.[1] Research has identified its potential as a chemotherapeutic agent due to its ability to induce programmed cell death, or apoptosis, in a range of cancer cell lines, including osteosarcoma, gastric cancer, monocytic leukemia, and lung carcinoma.[1] This document details the molecular mechanisms underlying this compound's anti-neoplastic effects and provides a resource for researchers in oncology and drug discovery.

Anti-Tumor Activity and Selectivity

Table 1: Qualitative Summary of this compound's Cytotoxic Activity

| Cell Line | Cancer Type | Effect | Reference |

| Saos-2 | Osteoblastic Sarcoma | Selective growth inhibition | [1] |

| TMK-1 | Gastric Cancer | Selective growth inhibition | [1] |

| THP-1 | Monocytic Leukemia | Selective growth inhibition | [1] |

| Various | Lung Carcinoma | Selective cytotoxic activity | [1] |

| Normal Human Fibroblasts | Normal Connective Tissue | No significant effect at doses up to 5 µg/ml | [1] |

Mechanism of Action: Induction of Apoptosis

This compound's anti-tumor effects are primarily mediated through the induction of apoptosis. This has been confirmed through hallmark assays of programmed cell death.

Key Mechanistic Actions

-

Topoisomerase I Inhibition: this compound acts as a topoisomerase I inhibitor.[1] By stabilizing the topoisomerase I-DNA cleavage complex, it leads to DNA strand breaks, which can trigger an apoptotic cascade.

-

Induction of p21/WAF1: this compound is a known inducer of the p21/WAF1 gene.[1] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that can arrest the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.

Proposed Apoptotic Signaling Pathway

The precise signaling cascade initiated by this compound is a subject of ongoing research. Based on its known targets, a putative pathway can be proposed. Inhibition of topoisomerase I leads to DNA damage, which can activate p53, a tumor suppressor protein. Activated p53 can then transcriptionally activate the p21/WAF1 gene. The p21 protein can arrest the cell cycle and also modulate apoptosis, potentially through interactions with pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-tumor properties. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., Saos-2, TMK-1, THP-1)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Materials:

-

Treated and untreated cells

-

Lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

3 M Sodium acetate

-

TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Agarose gel (1.5%) with ethidium bromide

-

Gel electrophoresis apparatus

Procedure:

-

Harvest approximately 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge to pellet the nuclei and transfer the supernatant containing fragmented DNA to a new tube.

-

Treat the supernatant with RNase A at 37°C for 1 hour.

-

Treat with Proteinase K at 50°C for 2 hours.

-

Perform phenol:chloroform extraction to purify the DNA.

-

Precipitate the DNA with sodium acetate and ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in TE buffer.

-

Run the DNA on an agarose gel.

-

Visualize the DNA laddering under UV light.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.

Materials:

-

Cells grown on coverslips or slides

-

Paraformaldehyde (4% in PBS)

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with the permeabilization solution.

-

Incubate cells with the TUNEL reaction mixture in a humidified chamber at 37°C.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

Conclusion

This compound presents a promising profile as a selective anti-tumor agent. Its dual mechanism of action, targeting both topoisomerase I and the cell cycle regulator p21/WAF1, provides a multi-pronged approach to inducing apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this whitepaper serve as a foundational guide for researchers aiming to further investigate and harness the therapeutic potential of this compound. Future studies should focus on obtaining precise IC50 values across a broader range of cancer cell lines and elucidating the detailed molecular interactions within the apoptotic signaling cascade.

References

Preliminary Screening of Deoxynybomycin: A Reverse Antibiotic Targeting Fluoroquinolone-Resistant Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antibacterial screening of Deoxynybomycin (DNM), a natural product antibiotic with a unique "reverse antibiotic" profile. DNM exhibits potent activity against fluoroquinolone-resistant (FQR) bacterial strains while showing significantly less activity against their fluoroquinolone-sensitive (FQS) counterparts. This unusual characteristic makes it a compelling candidate for further investigation in the fight against antimicrobial resistance. This document details its mechanism of action, summarizes its antibacterial efficacy through quantitative data, and provides detailed experimental protocols for its initial evaluation.

Mechanism of Action: Inhibition of Mutant DNA Gyrase

This compound's primary mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2][3] Unlike conventional fluoroquinolone antibiotics, which are less effective against bacteria with mutations in the DNA gyrase enzyme (specifically the GyrA subunit), DNM preferentially targets these mutant enzymes.[1][4] This selective inhibition of mutant DNA gyrase is the basis for its "reverse antibiotic" activity, where it is more potent against FQR strains.[2][5]

The development of resistance to DNM has been observed to revert the mutations in DNA gyrase, thereby re-sensitizing the bacteria to fluoroquinolones.[4][5] This suggests a potential strategy to combat the evolution of resistance.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of clinically relevant bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for assessing antibacterial potency.

Table 1: MIC of this compound (DNM) against Staphylococcus aureus

| Strain | Genotype | MIC (μg/mL) |

| ATCC 29213 | Wild-Type (FQS) | >128 |

| NRS3 | Fluoroquinolone-Resistant (FQR) | 4 |

Data sourced from multiple independent replicates of a microdilution broth assay.[4]

Table 2: MIC of this compound (DNM) against Enterococcus species

| Strain | Genotype | MIC (μg/mL) |

| ATCC 29212 | Wild-Type (FQS) | 64 |

| S235 | Fluoroquinolone-Resistant (FQR) | 2 |

Data sourced from multiple independent replicates of a microdilution broth assay.[4]

Table 3: Comparative MICs of DNM and Derivatives against S. aureus

| Compound | WT S. aureus (ATCC 29213) MIC (μg/mL) | FQR S. aureus (NRS3) MIC (μg/mL) |

| DNM | >128 | 4 |

| DNM-2 | >128 | 2 |

| DNM-8 | >128 | 1 |

Activity is from three independent replicates of the microdilution broth assay.[4]

It is important to note that this compound has shown limited activity against Gram-negative bacteria, which may be due to issues with cell penetration.[4]

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[6]

Materials:

-

This compound (and derivatives, if applicable)

-

Bacterial strains (e.g., S. aureus ATCC 29213, S. aureus NRS3)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the DNM stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). c. Incubate the plates at 37°C for 16-20 hours.

-

Reading the Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

DNA Gyrase Cleavage Assay

This assay is used to determine the effect of this compound on the DNA cleavage activity of wild-type and mutant DNA gyrase.[4][7]

Materials:

-

Purified wild-type and mutant DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Assay buffer (containing ATP and appropriate salts)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and purified DNA gyrase (either wild-type or mutant). b. Add increasing concentrations of this compound to different reaction tubes. Include a control reaction with no antibiotic. c. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).

-

Reaction Termination: a. Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Analysis: a. Load the reaction products onto an agarose gel. b. Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear). c. Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.

-

Interpretation: a. An increase in the amount of linear DNA indicates that the compound is stabilizing the DNA-gyrase cleavage complex, which is a hallmark of topoisomerase inhibitors. Compare the activity of DNM against wild-type and mutant gyrase.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This compound's Mechanism of Action

References

- 1. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Scientists explore the action mechanism of a new antibiotic | EurekAlert! [eurekalert.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic studies on the reverse antibiotic natural products, the nybomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deoxynybomycin: A Technical Guide to its Inhibition of Topoisomerase I in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of deoxynybomycin, a natural product antibiotic, and its function as a selective inhibitor of human DNA topoisomerase I (Topo I) in cancer cells. This document details its mechanism of action, cytotoxic profile, impact on cellular signaling pathways, and key experimental protocols for its study.

Introduction: Targeting DNA Topology in Oncology

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1] Human Topoisomerase I (Topo I) relieves torsional stress by introducing transient single-strand breaks in the DNA backbone. Due to the high replicative demand of cancer cells, Topo I has emerged as a validated and critical target for chemotherapeutic intervention. Inhibitors that trap the enzyme-DNA intermediate complex are particularly effective, as they convert an essential enzyme into a cellular poison that generates lethal DNA lesions.[2]

This compound, a quinolone antibiotic originally isolated from Streptomyces species, has been identified as a selective anti-tumor agent.[3] It exhibits a distinct mechanism of action, functioning as a Topo I inhibitor that selectively induces apoptosis in various cancer cell lines while showing minimal toxicity to normal cells.[1] This guide synthesizes the available data on its anti-cancer properties.

Mechanism of Topoisomerase I Inhibition

The catalytic cycle of Topo I involves cleaving one DNA strand, allowing rotation of the intact strand to relieve supercoiling, followed by re-ligation of the broken strand. This compound exerts its effect by intervening in this cycle. Like other Topo I poisons, it stabilizes the covalent intermediate known as the Topo I-DNA cleavage complex (Top1cc).[2] In this complex, the enzyme is covalently linked to the 3'-phosphate end of the broken DNA strand. By preventing the re-ligation step, this compound leads to an accumulation of single-strand breaks.

Quantitative Data: Cytotoxicity Profile

This compound demonstrates selective cytotoxicity against a range of human cancer cell lines while sparing normal cells.[1] A key study highlighted its potent activity against osteosarcoma, gastric cancer, and leukemia cell lines.[1] Although the precise IC₅₀ values from the foundational study by Egawa et al. are not available in the public domain abstracts, the results clearly indicate selective inhibition.[1][4] The compound did not affect the survival of normal human fibroblasts at concentrations up to 5 µg/mL.[1]

Table 1: Summary of this compound Cytotoxicity

| Cell Line | Cancer Type | Observed Effect | IC₅₀ (µg/mL) | Selectivity vs. Normal Fibroblasts | Reference |

|---|---|---|---|---|---|

| Saos-2 | Osteoblastic Sarcoma | Growth Inhibition | Data not available | High | [1] |

| TMK-1 | Gastric Cancer | Growth Inhibition | Data not available | High | [1] |

| THP-1 | Monocytic Leukemia | Growth Inhibition | Data not available | High | [1] |

| Various | Lung Carcinoma | Selective Cytotoxicity | Data not available | High | [1] |

| Normal Human Fibroblasts | Normal Connective Tissue | No effect on survival | > 5 µg/mL | - |[1] |

Downstream Signaling and Induction of Apoptosis

The single-strand breaks trapped by this compound are converted into more cytotoxic lesions when they collide with advancing replication forks during the S-phase of the cell cycle. This collision leads to the formation of double-strand breaks (DSBs), which are potent triggers of the DNA Damage Response (DDR) pathway.

Activation of the DDR cascade initiates signaling through key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). This leads to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis.[2] this compound has been shown to be an inducer of the p21/WAF1 gene, a primary transcriptional target of p53 that mediates cell cycle arrest.[1]

Sustained DNA damage ultimately commits the cell to apoptosis. This is corroborated by findings showing that this compound treatment leads to characteristic DNA fragmentation and positive results in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays in Saos-2, TMK-1, and THP-1 cells.[1]

References

- 1. This compound is a selective anti-tumor agent inducing apoptosis and inhibiting topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis [thno.org]

Methodological & Application

Total Synthesis Protocol for Deoxynybomycin and Its Analogs: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the total synthesis of Deoxynybomycin (DNM), a potent antibiotic with a unique "reverse antibiotic" activity against fluoroquinolone-resistant bacteria, and its analogs. The protocols described herein are based on the most efficient and recent synthetic routes, primarily focusing on the work of Hergenrother and coworkers, which offers a significant improvement in overall yield compared to previous methods.

Introduction

This compound is a natural product that has garnered significant interest due to its selective activity against bacteria harboring mutations that confer resistance to fluoroquinolone antibiotics. This unique mode of action, where resistance to DNM can re-sensitize bacteria to fluoroquinolones, presents a novel strategy in combating antimicrobial resistance. However, the low natural abundance of DNM necessitates robust and scalable synthetic routes to enable further investigation and development of this promising class of antibiotics. This document outlines detailed protocols for the total synthesis of DNM and the preparation of its analogs for structure-activity relationship (SAR) studies.

Synthetic Strategies Overview

Several total syntheses of this compound have been reported, with varying degrees of efficiency. The earliest route, developed by Rinehart and Forbis, was lengthy and resulted in a low overall yield. Subsequent syntheses by Nussbaum and coworkers, and more recently by Hergenrother and coworkers, have significantly improved the efficiency by employing a more convergent approach that takes advantage of the molecule's inherent symmetry.

The Hergenrother synthesis is notable for its concise seven-step route with an overall yield of 11%, a substantial improvement over the initial 0.84% yield from the Rinehart synthesis.[1][2] A key feature of this route is a late-stage, one-step installation of the methylene bridge. A more recent publication from Fuchter and coworkers has further optimized a scalable and robust synthetic route.[3]

This application note will focus on the optimized synthetic protocols, providing detailed experimental procedures for key transformations.

Experimental Protocols

The following protocols are adapted from the supplementary information of key publications and represent the most current and efficient methods for the synthesis of this compound and its analogs.

Key Synthetic Steps:

-

Synthesis of the Diazaanthracenol Core: The synthesis commences with the construction of the central tricyclic diazaanthracenol core.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions are pivotal for the formation of key C-C and C-N bonds.

-

Methylene Bridge Formation: A final, crucial step involves the installation of the methylene bridge to complete the tetracyclic framework of this compound.

Protocol 1: Synthesis of the Diazaanthracenol Core Intermediate

This protocol describes the initial steps toward the core structure of this compound.

Workflow Diagram:

Caption: Synthesis of the Diazaanthracenol Core.

Detailed Procedure:

-

Step 1: Boc Protection of 2,6-diaminotoluene. To a solution of 2,6-diaminotoluene (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc)2O (2.2 eq) portionwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (Ethyl acetate/Hexanes) to afford the di-Boc protected diamine.

-

Step 2: Benzylic Bromination. The di-Boc protected diamine (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4 hours. After cooling to room temperature, the succinimide is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the dibrominated intermediate.

-

Step 3: Double Suzuki-Miyaura Coupling. To a solution of the dibrominated intermediate (1.0 eq) and the desired boronic acid (2.5 eq) in a 3:1 mixture of DME and water is added potassium carbonate (4.0 eq). The solution is degassed with argon for 20 minutes. Pd(PPh3)4 (0.1 eq) is then added, and the mixture is heated to 85 °C for 16 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to provide the diazaanthracenol core.

Protocol 2: Completion of the this compound Synthesis

This protocol details the final steps to afford this compound.

Workflow Diagram:

Caption: Final steps to this compound.

Detailed Procedure:

-

Step 4: Boc Deprotection. The diazaanthracenol core (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed in vacuo, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried, filtered, and concentrated to give the deprotected intermediate, which is used in the next step without further purification.

-

Step 5: Methylene Bridge Formation. The deprotected intermediate (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF). Potassium carbonate (5.0 eq) and dibromomethane (1.5 eq) are added. The reaction mixture is heated to 110 °C for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound as a yellow solid.[2]

Synthesis of this compound Analogs

The synthetic route to this compound is amenable to the production of various analogs for SAR studies. Modifications can be introduced at different positions, denoted as A, B, C, and D in the general structure.[4]

-

Modification at Position D: Analogs with substitutions on the methylene bridge can be synthesized by using alternative dihaloalkanes in the final step (e.g., 1,1-dibromoethane for a methyl-substituted bridge).[4]

-

Modifications at Positions A, B, and C: Changes to the aromatic rings and the quinolone core can be achieved by using different starting materials in the initial steps of the synthesis.

Quantitative Data

The following tables summarize the biological activity of this compound and its analogs against clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Staphylococcus aureus

| Compound | WT S. aureus (ATCC 29213) MIC (µg/mL) | FQR S. aureus (NRS3) MIC (µg/mL) |

| This compound (DNM) | >1.0 | 0.03 |

| DNM-2 | >1.0 | 0.06 |

| DNM-8 | >1.0 | 0.125 |

| Ciprofloxacin | 0.25 | 32 |

Data sourced from Hergenrother et al., Nature Communications, 2015.[4][5]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Vancomycin-Resistant Enterococci (VRE)

| Compound | FQS Enterococcus (ATCC 29212) MIC (µg/mL) | FQR VRE (S235) MIC (µg/mL) |

| This compound (DNM) | >1.0 | 0.125 |

| DNM-2 | >1.0 | 0.25 |

| DNM-8 | >1.0 | 0.5 |

| Ciprofloxacin | 0.5 | 64 |

Data sourced from Hergenrother et al., Nature Communications, 2015.[5]

Signaling Pathway and Mechanism of Action

This compound's unique "reverse antibiotic" activity stems from its inhibition of mutant DNA gyrase, the enzyme responsible for fluoroquinolone resistance.

Diagram of "Reverse Antibiotic" Concept:

Caption: The "Reverse Antibiotic" concept.

Conclusion

The total synthesis of this compound and its analogs is now achievable through optimized and scalable routes. The provided protocols offer a detailed guide for researchers to synthesize these valuable compounds for further biological evaluation and development. The unique mechanism of action of this compound highlights its potential as a next-generation antibiotic to combat the growing threat of antimicrobial resistance.

References

- 1. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic studies on the reverse antibiotic natural products, the nybomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic studies on the reverse antibiotic natural products, the nybomycins - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nybomycin. VII. Preparative routes to nybomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro DNA Cleavage Assay Using Deoxynybomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin (DNM) is a naturally occurring antibiotic with potent antitumor and antibacterial properties.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase I and DNA gyrase, enzymes crucial for DNA replication, transcription, and repair.[1][2] This inhibition leads to the stabilization of enzyme-DNA cleavage complexes, resulting in DNA strand breaks and the induction of apoptosis in cancer cells.[1] Notably, this compound and its derivatives have shown significant activity against fluoroquinolone-resistant (FQR) bacteria by targeting mutant DNA gyrase.[3][4] These characteristics make this compound a compelling candidate for further investigation in both oncology and infectious disease research.

These application notes provide a detailed protocol for an in vitro DNA cleavage assay to assess the activity of this compound. The assay is fundamental for determining the compound's efficacy in inducing DNA damage, a key indicator of its potential as a therapeutic agent.

Principle of the Assay

The in vitro DNA cleavage assay is a well-established method to study the effect of compounds on the activity of topoisomerases and DNA gyrases. In this assay, supercoiled plasmid DNA is incubated with the target enzyme (e.g., DNA gyrase or topoisomerase I) in the presence of the test compound. The enzyme introduces transient breaks in the DNA. Inhibitors like this compound trap the enzyme-DNA complex, preventing the re-ligation of the DNA strands. This results in an accumulation of nicked (open-circular) or linearized DNA. The different DNA topoisomers (supercoiled, nicked, and linear) can then be separated by agarose gel electrophoresis and quantified to determine the extent of DNA cleavage induced by the compound.[3][4][5]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound (DNM) and a derivative (DNM-2) on DNA cleavage, as determined by in vitro assays with wild-type (WT) and mutant (S83L and S83R) E. coli DNA gyrase. The data is adapted from studies demonstrating the concentration- and time-dependent increase in DNA cleavage.

| Compound | Enzyme | Concentration (µM) | Incubation Time (min) | Resulting DNA Forms | Observations |

| DNM | WT E. coli DNA gyrase | 1 | 0-90 | Increased Open Circular (OC) DNA | Time-dependent increase in nicked DNA. |

| DNM | S83L E. coli DNA gyrase | 1 | 0-90 | Increased Open Circular (OC) DNA | More pronounced and rapid increase in nicked DNA compared to WT. |

| DNM | S83R E. coli DNA gyrase | 1 | 0-90 | Increased Open Circular (OC) DNA | Significant and rapid increase in nicked DNA. |

| DNM-2 | WT E. coli DNA gyrase | 1 | 0-90 | Increased Open Circular (OC) DNA | Time-dependent increase in nicked DNA. |

| DNM-2 | S83L E. coli DNA gyrase | 1 | 0-90 | Increased Open Circular (OC) DNA | Substantial and rapid increase in nicked DNA. |

| DNM-2 | S83R E. coli DNA gyrase | 1 | 0-90 | Increased Open Circular (OC) DNA | Very rapid and significant increase in nicked DNA. |

| DNM | Mutant E. coli DNA gyrase | 0.01 - 8.9 | 25 | Increased Open Circular (OC) DNA | Concentration-dependent increase in nicked DNA. |

| DNM-2 | Mutant E. coli DNA gyrase | 0.017 - 10.8 | 25 | Increased Open Circular (OC) DNA | Concentration-dependent increase in nicked DNA. |

Experimental Protocols

This section provides a detailed methodology for performing an in vitro DNA cleavage assay with this compound.

Materials and Reagents

-

This compound (DNM)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

E. coli DNA Gyrase (subunits GyrA and GyrB) or human Topoisomerase I

-

DNA Gyrase Reaction Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin.

-

0.2% Sodium Dodecyl Sulfate (SDS)

-